molecular formula C14H14N4O2 B2779984 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034475-64-2

2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2779984
CAS No.: 2034475-64-2
M. Wt: 270.292
InChI Key: QGMRRGIPJYZDKW-UHFFFAOYSA-N
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Description

2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring linked to a pyrrolidine ring via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrazine intermediates. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby reducing disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is unique due to its specific combination of a pyrrolidine and pyrazine ring, which imparts distinct chemical and biological properties. This combination allows for a diverse range of chemical reactions and potential therapeutic applications, setting it apart from other similar compounds .

Properties

IUPAC Name

(3-pyrazin-2-yloxypyrrolidin-1-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-14(12-3-1-2-5-16-12)18-8-4-11(10-18)20-13-9-15-6-7-17-13/h1-3,5-7,9,11H,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMRRGIPJYZDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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